Methyl 4-chloro-3-formylbenzoate is an organic compound with the chemical formula and a molecular weight of 198.60 g/mol. It is characterized by a benzene ring substituted with a formyl group and a chlorine atom at specific positions, which contributes to its unique chemical properties. The compound is of interest in various fields, including organic chemistry, medicinal chemistry, and industrial applications due to its reactivity and potential biological activity.
Common reagents used in these reactions include:
Research indicates that methyl 4-chloro-3-formylbenzoate exhibits potential biological activity. Its mechanism of action involves interactions with specific molecular targets, primarily through nucleophilic addition reactions facilitated by the formyl group. Additionally, the chlorine atom's ability to undergo substitution reactions allows for modulation of enzyme activity and other protein functions, which could lead to various biological effects.
Methyl 4-chloro-3-formylbenzoate can be synthesized through several methods:
Methyl 4-chloro-3-formylbenzoate has diverse applications across various fields:
Studies on methyl 4-chloro-3-formylbenzoate's interactions reveal its capacity to engage with specific molecular targets. The formyl group facilitates nucleophilic addition reactions, while the chlorine atom allows for substitution reactions that can alter the activity of enzymes and other proteins. These interactions are crucial for understanding the compound's biological effects and potential therapeutic applications.
Several compounds share structural similarities with methyl 4-chloro-3-formylbenzoate, each exhibiting distinct characteristics:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 4-formylbenzoate | Similar structure but lacks chlorine | Less reactive due to absence of chlorine |
Methyl 3-formylbenzoate | Formyl group positioned differently | Alters reactivity patterns compared to target |
Methyl 4-chloro-3-nitrobenzoate | Contains a nitro group instead of a formyl group | Nitro group introduces different reactivity |
Methyl 3-chloro-4-formylbenzoate | Chlorine atom at a different position | Changes interaction dynamics with biological targets |
Methyl 4-chloro-3-methylbenzoate | Contains a methyl group instead of a formyl group | Affects solubility and physical properties |
Methyl 4-chloro-3-formylbenzoate is unique due to its combination of both a formyl group and a chlorine atom on the benzene ring. This combination allows for a diverse range of
Methyl 4-chloro-3-formylbenzoate is an aromatic ester compound with well-established molecular characteristics that have been documented across multiple chemical databases and research sources. The molecular formula of this compound is C₉H₇ClO₃, which represents a benzoate ester containing nine carbon atoms, seven hydrogen atoms, one chlorine atom, and three oxygen atoms [1] [2] [3].
The molecular weight of methyl 4-chloro-3-formylbenzoate is consistently reported as 198.60 grams per mole across various chemical databases and supplier specifications [1] [2] [4]. This molecular weight reflects the contribution of each constituent atom: carbon (12.01 atomic mass units × 9), hydrogen (1.008 atomic mass units × 7), chlorine (35.45 atomic mass units × 1), and oxygen (15.999 atomic mass units × 3). Some sources report slight variations such as 198.61 grams per mole, which represent rounding differences in the calculation methodology [3] [4].
Parameter | Value | Source Reference |
---|---|---|
Molecular Formula | C₉H₇ClO₃ | [1] [2] [3] |
Molecular Weight | 198.60 g/mol | [1] [2] [4] |
Exact Mass | 198.00783 | [5] |
Monoisotopic Mass | 198.00893 | [5] |
The two-dimensional structure of methyl 4-chloro-3-formylbenzoate consists of a benzene ring with three distinct substituents positioned at specific locations [1] [2]. The base structure is derived from benzoic acid, where the carboxylic acid group has been esterified with methanol to form the methyl ester functionality. The benzene ring bears a chlorine atom at the 4-position and a formyl group (aldehyde) at the 3-position relative to the carboxylate group [1] [2].
The structural analysis reveals several important bonding characteristics. The benzene ring maintains its aromatic character with delocalized π-electron system, providing stability to the overall molecular framework [1] [2]. The ester linkage connects the aromatic ring to the methyl group through a carbonyl carbon, creating a planar arrangement around the carbonyl group due to sp² hybridization [1] [2]. The formyl substituent introduces an additional carbonyl functionality, contributing to the compound's reactivity profile [1] [2].
The spatial arrangement of substituents on the benzene ring creates a specific substitution pattern that influences both the compound's physical properties and chemical behavior. The chlorine atom at the 4-position is positioned para to the carboxylate group, while the formyl group at the 3-position maintains a meta relationship to the ester functionality [1] [2]. This substitution pattern creates an asymmetric distribution of electron-withdrawing groups around the aromatic ring [1] [2].
The three-dimensional conformational properties of methyl 4-chloro-3-formylbenzoate involve rotational freedom around several single bonds while maintaining constraints imposed by the aromatic ring system [1] [2]. The primary conformational flexibility arises from rotation around the ester C-O bond connecting the methyl group to the carbonyl carbon, and potential rotation of the formyl group around its attachment to the benzene ring [6] [7].
Computational studies on similar benzaldehyde derivatives suggest that formyl groups attached to aromatic rings typically exhibit rotational barriers of approximately 20-23 kilocalories per mole, indicating moderate restriction in rotational movement [6]. The ester methyl group can adopt multiple conformations relative to the benzene ring plane, with energy differences between conformers typically being relatively small [6] [7].
The overall molecular geometry is influenced by the planar nature of the benzene ring and the sp² hybridization of both carbonyl carbons. The compound adopts conformations that minimize steric interactions between the substituents while maintaining optimal orbital overlap for conjugation effects [6] [7]. The presence of two electron-withdrawing groups (chlorine and formyl) creates a dipole moment that contributes to the compound's overall polarity and intermolecular interactions [1] [2].
Methyl 4-chloro-3-formylbenzoate is registered under the Chemical Abstracts Service (CAS) Registry Number 1044920-98-0, which serves as its unique identifier in chemical databases worldwide [1] [2] [3]. This CAS number provides unambiguous identification for regulatory, commercial, and research purposes across different chemical information systems.
Methyl 4-chloro-3-formylbenzoate is reported as an off-white to pale-yellow crystalline solid at ambient temperature [1] [2]. A narrow melting interval (Section 3.2.1) confirms its solid state.
Parameter | Experimental value | Conditions | Source |
---|---|---|---|
Melting point | 131 – 133 °C | Capillary, uncorrected | 30 |
Boiling point | 295.8 ± 25 °C | 760 mm Hg (supplier analytical QC) | 57 |
Temperature | Method | ρ (g cm⁻³) | Source |
---|---|---|---|
20 °C (pred.) | In-silico (SRC module in ChemicalBook) | 1.315 ± 0.06 | 60 |
25 °C (pred.) | In-silico (ACD/Labs dataset in ChemicalBook) | 1.315 | 17 |
No experimental pycnometry data have been reported up to July 2025; predictive values are included for completeness.
No peer-reviewed or supplier data list a measured flash point for this ester. Extrapolation from structurally related methyl 4-formylbenzoate (flash point 128 °C) [3] suggests a flash point slightly above 120 °C, but confirmation is still required. Supplier documentation states the compound is “stable under anhydrous nitrogen at 2–8 °C” and should be handled away from strong oxidants [2].
Solvent (25 °C) | Qualitative solubility | Supporting notes | Source |
---|---|---|---|
Water | Practically insoluble (< 0.1 g L⁻¹, estimated from logP) | LogP 1.94 predicts poor aqueous affinity | 9 |
Dimethyl sulfoxide | Freely soluble | Stock solutions ≥ 50 mg mL⁻¹ routinely prepared for NMR | 30 |
Chloroform | Freely soluble | Used as NMR solvent in synthetic reports | 30 |
Ethyl acetate | Miscible | Isolation solvent in supplier purification | 30 |
¹H NMR (300 MHz, DMSO-d₆) [1]
δ 10.34 (s, 1H, –CHO), 8.35 (s, 1H, Ar-H), 8.18 (d, J = 8.4 Hz, 1H, Ar-H), 7.79 (d, J = 8.4 Hz, 1H, Ar-H), 3.90 (s, 3H, OCH₃).
High-resolution electrospray and EI libraries do not yet contain experimentally curated spectra. Fragmentation expected from analogous methyl 4-formylbenzoate and chloro-substituted benzoates predicts:
Band (cm⁻¹) | Assignment | Source |
---|---|---|
1726 (sh) | ν(C=O) ester | 30 |
1689 | ν(C=O) aldehyde | 30 |
1580–1500 | Aromatic C=C stretch | 30 |
1250–1180 | ν(C–O) ester | 30 |
760 | δ(C–H) para-substituted ring | 30 |
Strong, well-resolved dual carbonyl absorptions enable rapid spectroscopic confirmation of the formyl-ester motif.
Key Research Findings
Irritant